

In-Depth Technical Guide to the Physical Properties of alpha-L-Sorbofuranose

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Compound of Interest

Compound Name: *alpha-L-sorbofuranose*

Cat. No.: *B15176899*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **alpha-L-sorbofuranose**, with a focus on its melting and boiling points. Due to the inherent thermal instability of furanose sugars, this guide also addresses the challenges in determining these properties and provides relevant data for the more stable pyranose form for comparative purposes.

Physical and Chemical Properties of L-Sorbose Anomers

Quantitative data for L-sorbose anomers are summarized below. It is important to note that specific experimental data for the melting and boiling point of **alpha-L-sorbofuranose** are not readily available in the literature. This is likely due to the compound's tendency to decompose at elevated temperatures. The data for the more stable alpha-L-sorbopyranose form is provided as a reference.

Property	alpha-L-Sorbofuranose	alpha-L-Sorbopyranose	Data Source
Melting Point	Data not available	165 °C	[1]
Boiling Point	Decomposes	Decomposes	[2]
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	[3]
Molar Mass	180.16 g/mol	180.16 g/mol	[3]

Note on Thermal Stability: Carbohydrates, particularly in their furanose form, are known to be thermally labile.[2] Upon heating, they tend to undergo complex reactions such as caramelization and decomposition rather than exhibiting a clear boiling point at atmospheric pressure.[2] The melting point of monosaccharides can also be difficult to determine accurately as decomposition may occur concurrently.[4]

Experimental Protocols

Melting Point Determination for Carbohydrates (Capillary Method)

This protocol is adapted from standard methods for determining the melting point of organic compounds and is suitable for crystalline sugars like L-sorbose.[5][6][7]

Objective: To determine the melting range of a crystalline carbohydrate sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
 - Ensure the carbohydrate sample is completely dry, as moisture can depress the melting point.[\[4\]](#)
 - If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
 - Introduce the powdered sample into the open end of a capillary tube.
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.[\[6\]](#)
- Instrument Setup:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the initial temperature to approximately 20°C below the expected melting point. For alpha-L-sorbose, a starting temperature of ~145°C would be appropriate.
 - Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[5\]](#)
- Measurement:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).
- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

Note: For unknown samples, a preliminary rapid heating determination can be performed to estimate the approximate melting range, followed by a more precise measurement with a new sample.[5]

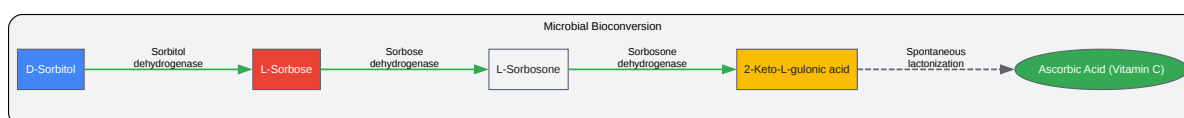
Boiling Point Determination

As previously noted, a standard boiling point determination is not applicable to **alpha-L-sorbofuranose** due to its thermal decomposition.[2] Attempting to heat the compound to its boiling point at atmospheric pressure would result in degradation rather than vaporization. Advanced techniques such as thermogravimetric analysis (TGA) would be required to study its thermal decomposition profile.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of L-Sorbose in Gluconobacter

L-sorbose is a key intermediate in the industrial production of ascorbic acid (Vitamin C). The following diagram illustrates the metabolic pathway in *Gluconobacter* species, where D-sorbitol is converted to L-sorbose.[8][9]

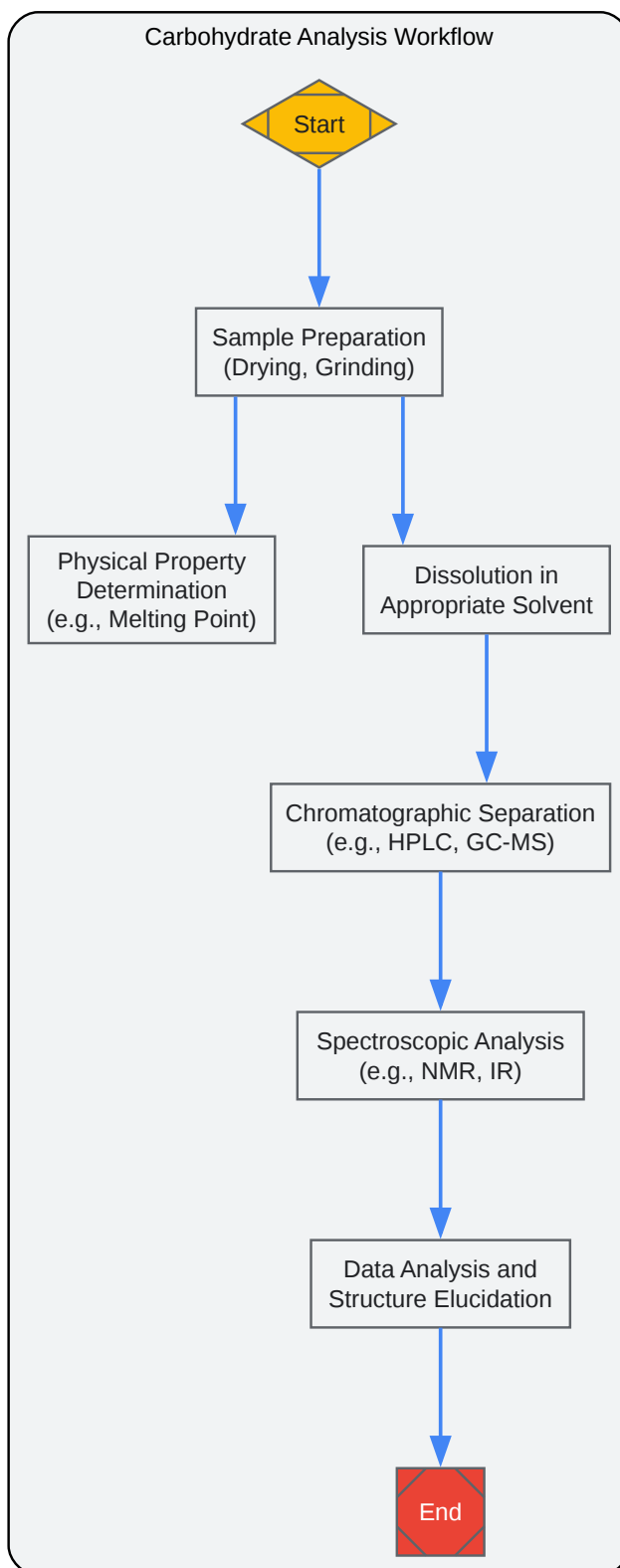


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Metabolic conversion of D-sorbitol to L-sorbose and its subsequent oxidation.[8][9]

Experimental Workflow for Carbohydrate Analysis

The following diagram outlines a general experimental workflow for the analysis of a carbohydrate sample, including the determination of its physical properties.



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General workflow for the analysis of a carbohydrate sample.

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